![molecular formula C18H16N6S B2596921 6-(5-Thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile CAS No. 2415511-47-4](/img/structure/B2596921.png)
6-(5-Thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “6-(5-Thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile” is a derivative of thieno[2,3-d]pyrimidine . It is part of a class of compounds that have been synthesized as potential therapeutic agents, particularly in the field of cancer treatment .
Synthesis Analysis
The synthesis of this compound involves a reaction between the appropriate thieno[2,3-d]pyrimidin-4-one derivatives and POCl3 . The reaction mixture is cooled to 0 °C during the addition of POCl3 .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[2,3-d]pyrimidin-4-yl group attached to a hexahydropyrrolo[3,4-c]pyrrol-2-yl group, and a pyridine-3-carbonitrile group .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily its synthesis reactions. The compound is synthesized from thieno[2,3-d]pyrimidin-4-one derivatives in the presence of POCl3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatization
Thieno[3,2-d]pyrimidines serve as versatile synthons for the creation of complex molecules with potential therapeutic activities. Abdelriheem et al. (2015) and Wagner et al. (1993) describe the synthesis of thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridine derivatives, highlighting methodologies that can be adapted for the synthesis of compounds including the target molecule. These synthetic strategies are instrumental in generating diverse heterocyclic compounds with varied biological activities (Abdelriheem, Ahmad, & Abdelhamid, 2015); (Wagner, Vieweg, & Leistner, 1993).
Antimicrobial and Anticancer Properties
Several studies focus on the antimicrobial and anticancer properties of thieno[2,3-d]pyrimidines and related structures. For example, compounds derived from tetrahydropyrimidine and thieno[2,3-d]pyrimidine frameworks have been evaluated for their antioxidant, antimicrobial, and anticancer activities. These evaluations suggest the potential of thieno[2,3-d]pyrimidines in developing new therapeutic agents with significant biological activities (Salem, Farhat, Omar Errayes, & Madkour, 2015); (Elewa, Abdelhamid, Hamed, & Mansour, 2021).
Novel Synthetic Approaches
El-Meligie et al. (2020) report on new synthetic approaches to thieno[3,2-d]pyrimidine and thieno[3,4-b]pyridine derivatives, showcasing the chemical versatility and potential for generating diverse molecules with significant biological or physical properties. This research underscores the adaptability of thieno[3,2-d]pyrimidine structures for various scientific applications, including the development of compounds with potential use in medicinal chemistry and material science (El-Meligie, Khalil, El-Nassan, & Ibraheem, 2020).
Wirkmechanismus
Target of Action
Similar thieno[3,2-d]pyrimidine derivatives have been reported to inhibit ezh2 , a key enzyme involved in gene regulation and chromatin remodeling.
Mode of Action
It can be inferred that similar to other thieno[3,2-d]pyrimidine derivatives, it may interact with its targets (like ezh2) and induce changes that lead to its biological effects .
Biochemical Pathways
If it acts as an ezh2 inhibitor like other thieno[3,2-d]pyrimidine derivatives , it may affect pathways regulated by EZH2, such as gene expression and chromatin remodeling.
Result of Action
Similar thieno[3,2-d]pyrimidine derivatives have shown antitumor activity against various cancer cell lines , suggesting that this compound might also have potential anticancer effects.
Eigenschaften
IUPAC Name |
6-(5-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N6S/c19-5-12-1-2-16(20-6-12)23-7-13-9-24(10-14(13)8-23)18-17-15(3-4-25-17)21-11-22-18/h1-4,6,11,13-14H,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCZIIWCUWVZMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CN1C3=NC=C(C=C3)C#N)C4=NC=NC5=C4SC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

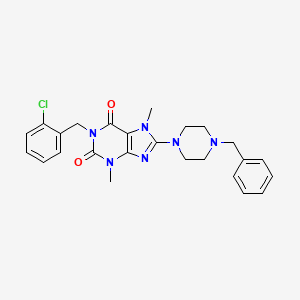
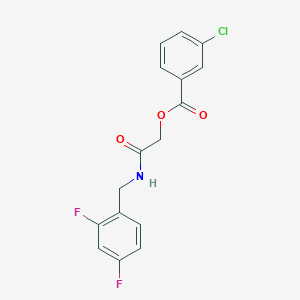
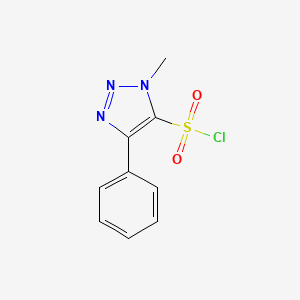


![Benzyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B2596846.png)
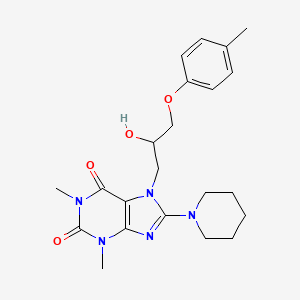
![1-(4-fluorophenyl)-2-mercapto-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B2596848.png)

![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2596853.png)
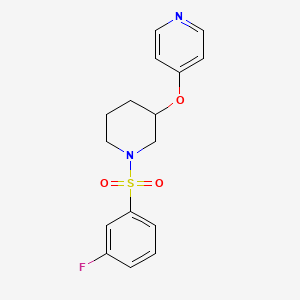
![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone](/img/structure/B2596857.png)
![[6-(Dimethylamino)pyridazin-3-yl]-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2596860.png)
![4-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2596861.png)